

# Ethyl Ethanesulfonate: A Comprehensive Technical Guide for Pharmaceutical Development

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl ethanesulfonate*

Cat. No.: *B155355*

[Get Quote](#)

## Abstract

This technical guide provides an in-depth exploration of **ethyl ethanesulfonate** (EES), a molecule of significant interest to researchers, scientists, and drug development professionals. While not an active pharmaceutical ingredient (API) itself, its relevance stems from its potential emergence as a genotoxic impurity (PGI) during the synthesis of ethanesulfonate (esylate) salts of APIs. This guide will dissect the chemical structure and formula of EES, elucidate its physicochemical properties, and detail its synthesis. Crucially, it will delve into the formation of EES during the manufacturing of esylate drug substances, offering a detailed experimental protocol for esylate salt synthesis and strategies to mitigate the formation of this PGI. This document is intended to serve as a comprehensive resource, grounded in scientific principles and practical application, to ensure the safety and quality of pharmaceutical products.

## Introduction: The Dichotomy of Ethanesulfonates in Pharmaceuticals

In the landscape of pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is often selected to enhance its physicochemical properties, such as solubility, stability, and bioavailability.<sup>[1]</sup> Ethanesulfonic acid is a frequently utilized counterion in this "salt screening" process, leading to the formation of stable and highly soluble esylate salts of

various drug molecules. This strategic manipulation of an API's solid-state form is a cornerstone of modern drug formulation.

However, the use of ethanesulfonic acid in conjunction with ethanol, a common pharmaceutical solvent, presents a potential risk: the formation of **ethyl ethanesulfonate** (EES).<sup>[2]</sup> Sulfonate esters, as a class of compounds, are under intense scrutiny from regulatory bodies due to their potential genotoxicity.<sup>[2]</sup> The incident involving the anti-HIV drug Viracept (nelfinavir mesylate), which was found to be contaminated with ethyl methanesulfonate (a related compound), underscored the critical need for stringent control over these impurities.<sup>[3]</sup> Therefore, a thorough understanding of EES—its structure, formation, and detection—is paramount for any professional involved in the development and manufacturing of esylate drug substances.

This guide will provide the necessary technical depth to navigate this complex issue, ensuring that the benefits of esylate salt formation can be harnessed while effectively controlling the risks associated with **ethyl ethanesulfonate**.

## Ethyl Ethanesulfonate: Core Chemical Identity Structure and Formula

**Ethyl ethanesulfonate** is the ethyl ester of ethanesulfonic acid. Its molecular structure consists of an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) covalently bonded to the sulfur atom of an ethanesulfonate group (-SO<sub>2</sub>O-).

- Molecular Formula: C<sub>4</sub>H<sub>10</sub>O<sub>3</sub>S<sup>[4]</sup>
- IUPAC Name: **ethyl ethanesulfonate**<sup>[4]</sup>
- CAS Number: 1912-30-7<sup>[5]</sup>
- Canonical SMILES: CCOS(=O)(=O)CC<sup>[4]</sup>
- InChI: InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3<sup>[4]</sup>
- InChIKey: PPCXFTKZPBHXIW-UHFFFAOYSA-N<sup>[4]</sup>

Diagram 1: Chemical Structure of **Ethyl Ethanesulfonate**

A 2D representation of the **ethyl ethanesulfonate** molecule.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **ethyl ethanesulfonate** is crucial for developing analytical methods for its detection and for understanding its behavior in chemical processes.

| Property         | Value                             | Source |
|------------------|-----------------------------------|--------|
| Molecular Weight | 138.19 g/mol                      | [4]    |
| Appearance       | Colorless to pale yellow liquid   | [5]    |
| Density          | ~1.133 g/cm <sup>3</sup>          | [6]    |
| Boiling Point    | 229.2 °C at 760 mmHg              | [6]    |
| Melting Point    | 100-101 °C                        | [7]    |
| Flash Point      | 92.4 °C                           | [6]    |
| Solubility       | Soluble in polar organic solvents | [5]    |
| Vapor Pressure   | 0.106 mmHg at 25 °C               | [6]    |

## Synthesis and Spectroscopic Characterization

### General Synthesis of Ethyl Ethanesulfonate

The most common laboratory synthesis of **ethyl ethanesulfonate** involves the esterification of ethanesulfonyl chloride with ethanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.

Diagram 2: Synthesis of **Ethyl Ethanesulfonate**



[Click to download full resolution via product page](#)

General reaction scheme for the synthesis of **ethyl ethanesulfonate**.

A critical aspect of this synthesis is the use of anhydrous conditions, as ethanesulfonyl chloride is susceptible to hydrolysis, which would reduce the yield of the desired product.

## Spectroscopic Profile

The identity and purity of synthesized **ethyl ethanesulfonate** can be confirmed using various spectroscopic techniques.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of **ethyl ethanesulfonate** is expected to show characteristic signals for the two ethyl groups. The ethyl group attached to the sulfur atom will exhibit a quartet and a triplet, as will the ethyl group of the ester moiety, but their chemical shifts will differ due to the different electronic environments.[8]
- **Infrared (IR) Spectroscopy:** The IR spectrum will display strong absorption bands characteristic of the sulfonate group. Key absorptions include the S=O asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1300 cm<sup>-1</sup> and 1175-1150 cm<sup>-1</sup>, respectively. The C-O stretching of the ester group will also be prominent.[9][10]

## Ethyl Ethanesulfonate in the Context of Drug Development

### Formation as a Potential Genotoxic Impurity (PGI)

The primary concern regarding **ethyl ethanesulfonate** in the pharmaceutical industry is its potential formation as a genotoxic impurity during the synthesis of esylate salts of APIs.[1] This can occur when ethanesulfonic acid is used as the salt-forming agent in the presence of ethanol as a solvent.[2]

The formation of EES is an esterification reaction catalyzed by acidic conditions. The presence of unreacted ethanesulfonic acid can create a sufficiently acidic environment to promote the reaction between the sulfonic acid and the ethanol solvent, especially at elevated temperatures.[11]

Diagram 3: Formation Pathway of **Ethyl Ethanesulfonate** as a PGI



[Click to download full resolution via product page](#)

The formation of the desired esylate salt alongside the potential formation of the EES impurity.

## Experimental Protocol: Synthesis of a Hypothetical API Esylate Salt

This protocol outlines the synthesis of an esylate salt of a hypothetical basic API, "API-B," and highlights critical control points to minimize the formation of **ethyl ethanesulfonate**.

Materials:

- API-B (free base)
- Ethanesulfonic acid
- Ethanol (anhydrous)
- Antisolvent (e.g., methyl tert-butyl ether)

#### Procedure:

- Dissolution: Dissolve a known molar equivalent of API-B in a minimal amount of anhydrous ethanol at room temperature with stirring.
- Acid Addition: Slowly add one molar equivalent of ethanesulfonic acid to the stirred solution. (Critical Step: The rate of addition and temperature control are important to prevent localized areas of high acid concentration).
- Salt Formation and Crystallization: Stir the mixture at room temperature for a specified period to allow for complete salt formation and crystallization. The temperature can be gradually lowered to enhance crystal yield. (Critical Step: Prolonged reaction times at elevated temperatures should be avoided to minimize EES formation).[11]
- Isolation: If crystallization does not occur spontaneously, an antisolvent can be added dropwise to induce precipitation. The solid esylate salt is then isolated by filtration.
- Washing: Wash the isolated solid with a small amount of cold ethanol or the antisolvent to remove any residual impurities.
- Drying: Dry the purified API esylate salt under vacuum at a controlled temperature. (Critical Step: The drying temperature should be kept as low as possible to prevent any potential solid-state reaction).

## Mitigation Strategies for EES Formation

Several strategies can be employed to minimize or eliminate the formation of **ethyl ethanesulfonate** during the synthesis of esylate salts:

- Stoichiometric Control: Use of a precise 1:1 molar ratio of the basic API to ethanesulfonic acid is crucial. An excess of the acid will increase the likelihood of EES formation.[12]
- Temperature Control: Perform the salt formation at the lowest practical temperature.[12]
- Solvent Selection: If feasible, consider alternative solvents to ethanol. However, if ethanol is necessary for solubility or crystallization, the other mitigation strategies become even more critical.
- Process Analytical Technology (PAT): Implement in-process monitoring to track the consumption of ethanesulfonic acid and the potential formation of EES.
- Purification: Develop robust purification methods, such as recrystallization, to effectively remove any traces of EES from the final API esylate salt.

## Safety and Handling

**Ethyl ethanesulfonate** is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

- GHS Hazard Statements:
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]
  - H335: May cause respiratory irritation.[4]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

## Conclusion

**Ethyl ethanesulfonate** represents a critical molecule for consideration in pharmaceutical development, not as a therapeutic agent, but as a potential process-related impurity. The formation of esylate salts is a valuable tool for optimizing the properties of APIs. However, this process must be carefully controlled to prevent the formation of the genotoxic impurity, **ethyl ethanesulfonate**. By understanding the structure, properties, and formation mechanism of EES, and by implementing the mitigation strategies and analytical controls outlined in this guide, researchers and drug development professionals can ensure the production of safe and high-quality esylate drug substances.

## References

- Current time information in PF. (n.d.). Google Search.
- **Ethyl ethanesulfonate**. (n.d.). CAS Common Chemistry.
- **Ethyl ethanesulfonate** | CAS#:1912-30-7. (2025, August 25). Chemsoc.
- **Ethyl ethanesulfonate** | C4H10O3S. (n.d.). PubChem.
- What is Ethanesulfonic Acid Ethyl Ester (**Ethyl Ethanesulfonate**) - Properties & Specifications. (n.d.). Matmatch.
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2025, December 16). Oreate AI Blog.
- Preparation method of crystalline nintedanib esylate. (n.d.). Google Patents.
- Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor. (2025, August 7). ResearchGate.
- ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. (2024, July 22). GOV.UK.
- An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025, August 7). ResearchGate.
- Sulfonate-ester-kinetic-study.pdf. (2010, March 10). Novatia, LLC.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (n.d.). ACS Publications.
- PROCESS FOR PREPARING NINTEDANIB. (n.d.). Google Patents.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
- IR and NMR spectroscopy. (n.d.). Slideshare.
- How to Manufacture a Drug API? A Simple Scheme from synthesis to analysis. (n.d.). Scientiae Radices.

- Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. (2020, October 20). Kent Academic Repository.
- ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya.
- How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. (2021, March 25). Quora.
- Preparation method of nintedanib ethyl sulfonate. (n.d.). Eureka | Patsnap.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Ocreate AI Blog [oreateai.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Ethyl ethanesulfonate | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1912-30-7: Ethyl ethanesulfonate | CymitQuimica [cymitquimica.com]
- 6. Ethyl ethanesulfonate | CAS#:1912-30-7 | Chemsoc [chemsoc.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Ethyl methanesulfonate(62-50-0) 1H NMR spectrum [chemicalbook.com]
- 9. IR and NMR spectroscopy | PPTX [slideshare.net]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ethyl Ethanesulfonate: A Comprehensive Technical Guide for Pharmaceutical Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155355#ethyl-ethanesulfonate-structure-and-formula>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)